![molecular formula C36H74O4S B3055662 Dioctadecyl sulfate CAS No. 66186-21-8](/img/structure/B3055662.png)
Dioctadecyl sulfate
Overview
Description
Dioctadecyl sulfate is a compound that belongs to the class of organic compounds known as sulfuric acid monoesters . These are organic compounds containing the sulfuric acid monoester functional group, with the generic structure ROS(O)(=O)=O, where R represents an organyl group .
Synthesis Analysis
While specific synthesis methods for Dioctadecyl sulfate were not found, the synthesis of similar compounds involves the use of a coordination compound. For instance, the coordination compound tetramminecopper (II) sulfate monohydrate [Cu(NH3)4]SO4•H2O can be synthesized . Another example is the synthesis of the ion-pair 1,3-dioctadecyl-1H-imidazol-3-ium tetraphenylborate (DODI-TPB) using DODI-Br and sodium tetraphenylborate (TPB) as a counter ion .Molecular Structure Analysis
The molecular structure of Dioctadecyl sulfate is represented by the formula C36H74O4S . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Safety Evaluation in Food Contact Materials
Dioctadecyl disulphide, a derivative of dioctadecyl sulfate, has been evaluated for safety in food contact materials. The EFSA concluded that a limited daily intake of up to 0.05 mg/person is unlikely to pose a safety concern (Flavourings, 2011).
Proteomics Research
In proteomics, sodium dodecyl sulfate (SDS), a related compound, is used to solubilize protein samples. An online method has been developed for high-throughput proteomics that allows direct LC-MS/MS analysis of SDS-containing samples (Serra et al., 2018).
Energy Transfer in Nanoscale Systems
Dioctadecyl sulfate has been utilized in studies investigating fluorescence resonance energy transfer (FRET) in water-micellar solutions. This research explored the nano-scale control of energy transfer in donor-acceptor systems (Malyukin et al., 2005).
Antiviral Drug Research
Research on lipophilic fucoidan-mimetic glycopolymers synthesized by RAFT polymerization has shown that incorporating dioctadecyl end groups enhances the ability to block viral entry and infection in cells (Tengdelius et al., 2018).
Mechanism of Action
While the specific mechanism of action for Dioctadecyl sulfate was not found, similar compounds like Sodium tetradecyl sulfate act as potent toxins for endothelial cells. Brief exposure to even low concentrations is effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .
Safety and Hazards
properties
IUPAC Name |
dioctadecyl sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHIKTUFBWOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510811 | |
Record name | Dioctadecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dioctadecyl sulfate | |
CAS RN |
66186-21-8 | |
Record name | Dioctadecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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